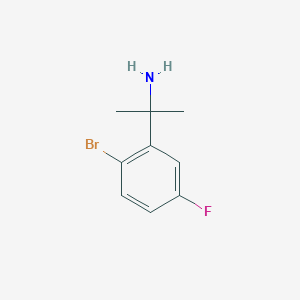

2-(2-Bromo-5-fluorophenyl)propan-2-amine

Description

Historical Context of Related Chemical Entity Research and Discovery

The parent structure of the compound can be traced back to the phenethylamine (B48288) class, a group of chemicals with a well-documented history. The foundational compound of this family, amphetamine, was first synthesized in 1887. wikipedia.org The exploration of its derivatives began in earnest in the 20th century, leading to a vast library of structurally related compounds.

A significant evolution in this field was the strategic introduction of halogen atoms, such as fluorine and bromine, onto the phenyl ring. This practice gained traction as chemists recognized the profound impact of halogenation on a molecule's physicochemical properties. Fluorinated amphetamine analogues, for instance, have been investigated as designer drugs and alternatives to traditional amphetamines. wikipedia.org The history of compounds like 3-Fluoroamphetamine is relatively recent, with appearances on the recreational drug market reported to European authorities in the early 21st century. wikipedia.org Research into fluorinated analogues has also been driven by applications in medical imaging, specifically for Positron Emission Tomography (PET), where fluorine-18 (B77423) is used as a radiolabel. nih.gov

Similarly, the incorporation of bromine into aromatic structures has been a long-standing strategy in drug design. ump.edu.pl The discovery of numerous bromine-containing metabolites from marine organisms with therapeutic activities provided inspiration for synthetic chemists to explore "bromination" as a tool to enhance biological effects, improve metabolic profiles, and increase a drug's duration of action. ump.edu.plump.edu.pl The synthesis of aryl bromides via electrophilic aromatic bromination is a fundamental process that provides the building blocks for many of these explorations. nih.gov

Academic Significance within Contemporary Organic and Medicinal Chemistry Research

The academic importance of 2-(2-bromo-5-fluorophenyl)propan-2-amine lies in its identity as a polysubstituted aromatic compound, a cornerstone of modern drug discovery and organic synthesis. researchgate.netthermofisher.com The specific combination of bromine and fluorine atoms on the phenethylamine framework allows researchers to study the synergistic or antagonistic effects of these halogens on the molecule's behavior.

Fluorine in Medicinal Chemistry: Fluorine's unique properties—high electronegativity, small size comparable to hydrogen, and the strength of the carbon-fluorine bond—make it a valuable tool for medicinal chemists. tandfonline.com Introducing fluorine can significantly alter a molecule's metabolic stability by blocking sites prone to oxidation. bohrium.comresearchgate.net It can also modulate physicochemical properties like basicity (pKa) and lipophilicity, which in turn influences pharmacokinetic profiles and binding affinity to biological targets. bohrium.comresearchgate.netmdpi.com The use of organofluorine molecules has become commonplace in pharmaceutical research. lboro.ac.uk

Bromine in Medicinal Chemistry: The bromine atom also offers distinct advantages in molecular design. Its inclusion can lead to the formation of "halogen bonds," a type of non-covalent interaction that can favorably influence drug-target binding. ump.edu.plump.edu.pl Bromination is a known strategy to increase therapeutic activity and beneficially affect a drug's metabolism. ump.edu.pl Bromine's versatility allows it to be incorporated into a wide range of derivatives, potentially enhancing efficacy and stability. tethyschemical.com

The synthesis of such halogenated phenethylamine derivatives involves established and novel methodologies in organic chemistry, including cross-coupling reactions and the functionalization of aromatic rings. acs.orgresearchgate.net The presence of multiple reactive sites on a molecule like this compound makes it a potentially useful intermediate or building block for constructing more complex molecular entities.

Below is a table detailing the physicochemical properties of the subject compound.

| Property | Value |

| CAS Number | 1314739-27-9 |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.09 g/mol |

| Purity | ≥98% |

Note: Data sourced from CyclicPharma. cyclicpharma.com This interactive table allows for sorting and searching.

Positioning within Broader Chemical Space Exploration for Novel Structures

The exploration of "chemical space"—the vast, multidimensional collection of all possible molecules—is a central theme in modern drug discovery. univr.it The estimated number of possible drug-like small molecules is immense, and historically, its exploration has been uneven. nih.gov The synthesis of novel compounds like this compound is a direct contribution to this exploratory effort.

By taking a known scaffold (phenethylamine) and introducing a specific halogenation pattern (2-bromo-5-fluoro), chemists create a new entity with a unique set of properties. This strategy, often termed "scaffold hopping" or derivative synthesis, is a powerful method for navigating chemical space in search of molecules with novel biological activities. youtube.com Natural products have historically been a rich source of inspiration for exploring biologically relevant regions of chemical space. univr.itnih.gov The synthesis of "pseudo-natural products," which are inspired by natural fragments, is one such approach. nih.gov

The creation of libraries of related compounds, such as various halogenated phenethylamines, allows for systematic screening and the development of structure-activity relationships (SAR). This process is crucial for identifying promising lead compounds for new therapeutics. researchgate.net The emergence of novel psychoactive substances (NPS) is, in part, a consequence of this type of chemical space exploration, where small structural modifications are made to existing psychoactive scaffolds to create compounds with different effects or to circumvent legal restrictions. thermofisher.comresearchgate.net The compound this compound thus serves as an example of how targeted modifications to a core structure contribute to the broader, systematic exploration of chemical possibilities.

The table below compares the subject compound with related chemical entities.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C₉H₁₁BrFN | Bromo and Fluoro substitution on the phenyl ring. |

| 3-Fluoroamphetamine | C₉H₁₂FN | Single Fluoro substitution at the 3-position. wikipedia.org |

| 2-(2-Bromophenyl)propan-2-amine | C₉H₁₂BrN | Single Bromo substitution at the 2-position. nih.gov |

| Amphetamine | C₉H₁₃N | Unsubstituted phenyl ring. wikipedia.org |

Note: This interactive table provides a comparative overview of related structures.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

2-(2-bromo-5-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11BrFN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3 |

InChI Key |

YNMWUXXFRXFKOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Bromo 5 Fluorophenyl Propan 2 Amine

Established and Novel Synthetic Routes to 2-(2-Bromo-5-fluorophenyl)propan-2-amine

The synthesis of this compound can be approached through multi-step sequences that construct the substituted phenyl ring and subsequently install the propan-2-amine side chain. While direct, single-pot syntheses are not extensively documented, logical pathways can be devised from readily available precursors.

Precursor Chemistry and Starting Material Utilization

A key precursor for the aromatic portion of the target molecule is 2-bromo-5-fluoroaniline (B94856). google.com An effective and industrially scalable synthesis for this precursor starts from 4-fluoroaniline (B128567). google.com This multi-step process is designed to introduce the bromo and amino groups in the correct positions relative to the fluorine atom. google.com

The synthesis proceeds through several key stages:

Acylation: The amino group of 4-fluoroaniline is first protected by reacting it with an acylating agent like acetic anhydride (B1165640). This forms 4-fluoroacetanilide, which moderates the activating effect of the amine and directs subsequent substitutions. google.com

Nitration: The protected intermediate, 4-fluoroacetanilide, undergoes electrophilic nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. This step introduces a nitro group onto the ring. google.com

Bromination: The acetamido group is then replaced by bromine. This is achieved by reacting 2-nitro-4-fluoroacetanilide with sodium nitrite (B80452) under acidic conditions in the presence of a brominating agent, yielding 2-bromo-5-fluoronitrobenzene. google.com

Reduction: Finally, the nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amine using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation with Raney nickel. google.comchemicalbook.comgoogle.com This yields the desired precursor, 2-bromo-5-fluoroaniline. google.com

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | 4-Fluoroaniline | Acetic anhydride | 4-Fluoroacetanilide |

| 2. Nitration | 4-Fluoroacetanilide | Concentrated H₂SO₄, Fuming HNO₃ | 2-Nitro-4-fluoroacetanilide |

| 3. Bromination | 2-Nitro-4-fluoroacetanilide | Sodium nitrite, Brominating agent | 2-Bromo-5-fluoronitrobenzene |

| 4. Reduction | 2-Bromo-5-fluoronitrobenzene | Iron powder, Acetic acid | 2-Bromo-5-fluoroaniline |

With the 2-bromo-5-fluoroaniline precursor in hand, the propan-2-amine side chain can be constructed. A plausible, though not explicitly documented, method would involve converting the aniline (B41778) into a ketone, such as 1-(2-bromo-5-fluorophenyl)ethanone, which can then be transformed into the target tertiary amine.

Reaction Mechanisms and Intermediate Characterization in Synthesis

The synthesis of the 2-bromo-5-fluoroaniline precursor involves well-understood reaction mechanisms in organic chemistry. google.com

The initial acylation proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.

The subsequent nitration is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich phenyl ring.

The conversion of the acetamido group to a bromine atom involves a diazotization reaction followed by a Sandmeyer-type substitution. google.com

The final reduction of the nitro group to an amine is typically achieved via electron transfer from a metal catalyst. chemicalbook.com

To form the final this compound, a potential pathway is the Ritter reaction . rsc.org This reaction involves treating a tertiary alcohol, such as 2-(2-bromo-5-fluorophenyl)propan-2-ol, with a nitrile (e.g., acetonitrile) in the presence of a strong acid. The mechanism proceeds through the formation of a stable tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the corresponding N-acetyl compound, which can be further hydrolyzed to the primary amine.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The synthesis of this compound requires careful control of selectivity, particularly regioselectivity.

Regioselectivity: During the synthesis of the 2-bromo-5-fluoroaniline precursor, the positioning of substituents on the aromatic ring is critical. google.com In the nitration of 4-fluoroacetanilide, the strongly activating ortho-, para-directing acetamido group controls the position of the incoming nitro group, directing it to the ortho position. google.com This ensures the correct arrangement of functional groups before the subsequent bromination and reduction steps.

Chemoselectivity: In the final stages of the synthesis, such as a potential reductive amination of 1-(2-bromo-5-fluorophenyl)ethanone, chemoselectivity is important. wikipedia.org A reducing agent must be chosen that selectively reduces the intermediate imine without reducing the ketone starting material. Reagents like sodium cyanoborohydride (NaBH₃CN) are often used for this purpose. masterorganicchemistry.com

Stereoselectivity: The target compound, this compound, is achiral as the carbon atom attached to the amine group (C2 of the propane (B168953) chain) bears two identical methyl groups. Therefore, stereoselective synthesis is not a consideration for this specific carbon center.

Optimization Strategies for Synthetic Efficiency and Scale-Up in Research

For research and potential industrial applications, optimizing the synthetic route is crucial. The patented synthesis of the 2-bromo-5-fluoroaniline precursor highlights several strategies for efficiency and scalability. google.com The method is noted for its high product yield and purity, use of readily available raw materials, and simple operation, which are all conducive to industrial production. google.com

Optimization can focus on several parameters:

Reaction Conditions: Adjusting temperature, reaction time, and catalyst loading can significantly impact yield and purity. For instance, in the catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene, controlling the hydrogen pressure and temperature is key to achieving complete conversion while minimizing side reactions. google.com

Reagent Selection: The choice of reagents can affect cost and ease of handling. The use of acetic anhydride is often preferred over acetyl chloride for acylation due to its lower volatility and corrosiveness. google.com

Work-up and Purification: Simplifying purification steps is essential for scale-up. The synthesis for the aniline precursor utilizes distillation and crystallization, which are more amenable to large-scale operations than chromatographic purification. google.com The challenge of scaling up reactions from milligram to gram quantities is a significant consideration in chemical synthesis. nih.gov

Derivatization and Functionalization Strategies for Analog Generation

The structure of this compound offers several points for derivatization to generate a library of related analogs. The primary amine can be readily acylated or alkylated, while the phenyl ring provides a platform for further modification.

Chemical Modifications of the Phenyl Ring

The bromine atom on the phenyl ring is a particularly useful handle for introducing further chemical diversity. It serves as a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: The bromine atom can be reacted with a wide range of boronic acids or their esters to form a new C-C bond, effectively replacing the bromine with a new aryl or alkyl group. researchgate.net This allows for the synthesis of biphenyl (B1667301) derivatives or other complex aromatic systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine. This would enable the synthesis of compounds with additional amino groups attached to the phenyl ring.

The utility of the 2-bromo-5-fluorophenyl moiety as a building block is demonstrated in the synthesis of more complex heterocyclic structures. For example, it has been incorporated into a pyrazole (B372694) derivative, showcasing how the core structure can be used to generate novel compounds with potential biological activity.

Modifications at the Amine and Propan-2-amine Moiety

The primary amine group of this compound is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through several standard organic reactions. These modifications can significantly alter the compound's physicochemical properties.

N-Alkylation The introduction of alkyl groups onto the primary amine can be achieved through reactions with alkyl halides. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The use of a base is often required to neutralize the hydrogen halide formed during the reaction. For selective mono-N-alkylation, specific reagents and conditions, such as the use of cesium bases, can be employed to yield secondary amines with minimal overalkylation.

N-Acylation Acylation of the amine group with acyl chlorides or anhydrides in the presence of a base results in the formation of amides. This transformation is typically robust and high-yielding. For instance, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. This modification is often used to alter the electronic properties and hydrogen bonding capabilities of the amine.

Reductive Amination Another versatile method for modifying the amine moiety is reductive amination. This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly efficient for introducing a variety of alkyl and arylalkyl groups.

A summary of these potential modifications is presented in the table below.

| Modification Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., Cs2CO3), Anhydrous solvent (e.g., DMSO) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Substituted Amine |

Development of Diverse Structural Analogs for Academic Inquiry

The development of structural analogs of this compound is crucial for academic research, particularly in fields like medicinal chemistry and materials science, to explore structure-activity relationships.

Analogs from Aryl and Heterocyclic Amines A common strategy for creating a diverse range of analogs involves coupling the this compound core with various aryl and heterocyclic moieties. This can be achieved through reactions that form carbon-nitrogen bonds, such as the Buchwald-Hartwig amination, which couples amines with aryl halides.

Synthesis of Heterocyclic Analogs The amine functionality can also serve as a key reactive handle for the construction of various heterocyclic rings. For instance, reaction with diketones or their equivalents can lead to the formation of pyrroles or other nitrogen-containing heterocycles. The synthesis of such analogs expands the chemical space and allows for the investigation of how different heterocyclic systems influence the properties of the parent molecule.

The table below outlines potential structural analogs that could be synthesized for academic inquiry.

| Analog Type | Synthetic Approach | Potential Structural Motif |

| N-Aryl Analogs | Buchwald-Hartwig Amination | Amine linked to an aromatic ring |

| Heterocyclic Analogs | Condensation Reactions | Pyrrole, Pyrazole, or other N-heterocycles |

| Amide-linked Analogs | Amide Coupling Reactions | Amide bond connecting to various functional groups |

Further research and experimental validation are necessary to confirm the viability of these synthetic routes and to fully characterize the properties of the resulting derivatives of this compound.

Advanced Analytical Techniques in Research of 2 2 Bromo 5 Fluorophenyl Propan 2 Amine and Its Analogs

Spectroscopic Methods for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 2-(2-bromo-5-fluorophenyl)propan-2-amine, ¹H NMR and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework and the position of substituents on the aromatic ring.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide information about their local electronic environment and neighboring protons. The protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The two methyl groups are expected to be equivalent, appearing as a single signal, while the amine protons may appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

| Aromatic CHs | 7.0 - 7.5 | 115 - 145 | Protons show coupling to each other and to the fluorine atom. |

| C-NH₂ | ~1.5 (broad) | 50 - 60 | Carbon signal is a quaternary carbon. |

| C(CH₃)₂ | ~1.4 (singlet) | 25 - 35 | Two equivalent methyl groups give a single proton and carbon signal. |

| C-Br | - | 118 - 125 | Position confirmed by lack of proton signal and specific chemical shift. |

| C-F | - | 158 - 165 (doublet) | Carbon signal is split due to coupling with fluorine. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies. gcms.cz

For this compound, IR spectroscopy would clearly show the characteristic stretches of the primary amine (N-H) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.orglibretexts.org Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ and 500-650 cm⁻¹, respectively, confirming the presence of these halogens. vscht.cz

Raman spectroscopy is particularly useful for identifying the substitution patterns of the aromatic ring. gcms.cz The symmetric vibrations of the substituted benzene (B151609) ring often give strong signals in the Raman spectrum, which can help to confirm the regiochemistry of the bromo and fluoro substituents.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong (IR & Raman) |

| Amine | N-H Bend | 1580 - 1650 | - | Medium (IR) |

| Fluoro Aromatic | C-F Stretch | 1100 - 1300 | 1100 - 1300 | Strong (IR), Medium (Raman) |

| Bromo Aromatic | C-Br Stretch | 500 - 650 | 500 - 650 | Strong (IR), Strong (Raman) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu

The primary fragmentation pathway for this compound under electron ionization (EI) is expected to be alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the molecular ion. libretexts.org This results in the formation of a highly stable iminium cation, which would likely be the base peak in the spectrum. docbrown.info Further fragmentation of the aromatic ring could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |

| 247/249 | [C₉H₁₁BrFN]⁺ | Molecular Ion ([M]⁺) | Confirms molecular weight and presence of one bromine atom. |

| 232/234 | [C₈H₈BrFN]⁺ | Alpha-cleavage: Loss of a methyl radical (•CH₃) | Typically the base peak, characteristic of α,α-dimethylbenzylamines. |

| 151/153 | [C₆H₃Br]⁺ | Cleavage of the propan-2-amine side chain | Indicates fragmentation of the aromatic portion. |

| 172 | [C₈H₉FN]⁺ | Loss of a bromine radical (•Br) | Indicates loss of the bromine substituent. |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the cornerstone of quantitative analysis to determine the purity of a sample.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. nih.gov

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the amine is protonated, which results in better peak shape and reproducibility. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring is a strong chromophore. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Elutes compounds from the column. Gradient elution is often used. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm or 254 nm | Quantifies the compound based on its UV absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Introduces the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Primary amines like this compound often exhibit poor chromatographic peak shape due to their polarity and tendency to interact with active sites in the GC system. Therefore, derivatization is typically required before analysis. nih.gov

The primary amine group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.net This process replaces the polar N-H protons with a non-polar, electron-capturing group, which improves the compound's volatility and thermal stability, leading to sharper, more symmetrical peaks. oup.com The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like HP-5MS). nih.gov The separated components then enter the mass spectrometer for identification, providing both retention time and mass spectral data for definitive confirmation.

Table 5: Typical GC-MS Method Parameters for Derivatized Amine

| Parameter | Condition | Purpose |

| Derivatization | Reaction with Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate at 70°C. researchgate.net | Increases volatility and improves peak shape. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Separates the derivatized compound from other volatile components. |

| Carrier Gas | Helium at 1 mL/min | Carries the sample through the column. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 80°C, ramp to 280°C | Separates compounds based on their boiling points and column interactions. |

| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the molecules for structural identification. |

X-ray Crystallography for Solid-State Structural Determination

The crystallographic data for an analogous compound, 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, is summarized in the table below. This data highlights the typical parameters obtained from a single-crystal X-ray diffraction study.

Table 1: Crystallographic Data for an Analogous Compound, 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.357(3) |

| b (Å) | 7.913(2) |

| c (Å) | 16.974(4) |

| β (°) | 108.83(3) |

| Volume (ų) | 1698.8(7) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.636 |

| Absorption coefficient (mm⁻¹) | 2.89 |

| F(000) | 848 |

Data sourced from a study on related thiochromene derivatives. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis for Stereoisomer Research

This compound possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, the separation and analysis of these stereoisomers are of paramount importance.

The chiral resolution of analogous 1-arylpropan-2-amines is an area of active research. mdpi.com Methodologies for separating enantiomers and determining their purity are critical for the development of stereochemically pure compounds. Common techniques for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, and chromatographic methods using chiral stationary phases (CSPs).

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure amines. mdpi.com For instance, lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. mdpi.com The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is typically determined using chiral high-performance liquid chromatography (HPLC).

The following table summarizes the results of a lipase-catalyzed resolution of analogous chiral amines, demonstrating the high enantiomeric purity that can be achieved.

Table 2: Enantiomeric Purity of Chiral Amines Achieved Through Lipase-Catalyzed Resolution

| Substrate (Amine) | Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| 1-(3-Fluorophenyl)ethylamine | S | >99% |

| 1-(3,5-Difluorophenyl)ethylamine | S | >99% |

Data adapted from research on the resolution of biologically important chiral amines. mdpi.com

The successful chiral resolution and accurate determination of enantiomeric purity are crucial steps in the research and development of chiral compounds like this compound and its analogs, ensuring the desired stereochemical integrity of the final molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodological Approaches to SAR/SPR Studies

A fundamental approach to understanding SAR is the systematic variation of substituents on a core molecular scaffold. In the case of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, this involves modifying the phenyl ring, the propan-2-amine side chain, or the amine group itself. The placement of the bromo and fluoro groups on the phenyl ring is of particular interest.

The presence of halogens on the phenyl ring of phenethylamine (B48288) and amphetamine derivatives is known to significantly influence their pharmacological profiles. frontiersin.orgbiomolther.orgnih.gov The specific positions of these substituents are critical. For instance, para-substitution on the phenyl ring of phenethylamines with a halogen has been shown to have a positive effect on binding affinity to certain receptors, such as the 5-HT2A receptor. biomolther.orgnih.govresearchgate.net

In this compound, the bromine atom is in the ortho position relative to the propan-2-amine side chain, and the fluorine atom is in the meta position. The effects of these specific substitutions can be hypothesized based on general principles observed in related series of compounds. The electron-withdrawing nature of both bromine and fluorine can alter the electronic distribution of the phenyl ring, which in turn can affect interactions with biological targets. The steric bulk of the bromine atom at the ortho position can also influence the molecule's conformation and how it fits into a binding pocket.

To systematically study these effects, a series of analogs would be synthesized and tested. The following table illustrates a hypothetical series of such analogs and the properties that would be investigated.

| Compound Name | Substituent Position | Expected Impact on Activity/Property |

| This compound | 2-Bromo, 5-Fluoro | Baseline for comparison |

| 2-(4-Bromo-5-fluorophenyl)propan-2-amine | 4-Bromo, 5-Fluoro | Altered receptor binding due to change in halogen position |

| 2-(2-Chloro-5-fluorophenyl)propan-2-amine | 2-Chloro, 5-Fluoro | Modified electronic and steric effects compared to bromo analog |

| 2-(2-Bromo-5-chlorophenyl)propan-2-amine | 2-Bromo, 5-Chloro | Investigation of the effect of a different halogen at the 5-position |

| 2-(5-Fluorophenyl)propan-2-amine | 5-Fluoro | Removal of the ortho-bromo group to assess its contribution |

| 2-(2-Bromophenyl)propan-2-amine | 2-Bromo | Removal of the meta-fluoro group to assess its contribution |

This table is illustrative and provides examples of systematic variations to probe SAR.

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of this compound would involve identifying the stable, low-energy conformations that the molecule is likely to adopt and understanding how these conformations interact with a biological target.

For phenethylamine derivatives, the conformation is largely determined by the rotation around the single bonds of the ethylamine (B1201723) side chain. nih.govmdpi.com These molecules can exist in either an extended (anti) or a folded (gauche) conformation. The preferred conformation can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance from substituents. In the case of this compound, the bulky bromine atom at the ortho position could create a steric clash with the propan-2-amine side chain, potentially favoring certain conformations over others.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformers and the energy barriers between them. mdpi.com Experimental techniques like NMR spectroscopy can also provide insights into the conformational preferences of molecules in solution. nih.gov The bioactive conformation, which is the conformation the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution.

Understanding the conformational landscape of this compound is essential for designing molecules that can effectively interact with their target. For example, if a folded conformation is found to be necessary for activity, modifications that stabilize this conformation could lead to more potent compounds.

Matched Molecular Pair (MMP) analysis is a powerful tool in cheminformatics used to study the effects of small, specific structural changes on molecular properties. nih.govwikipedia.orgnih.gov An MMP is defined as a pair of molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom. wikipedia.org By analyzing a large number of such pairs, it is possible to identify chemical transformations that consistently lead to a desired change in a property, such as an increase in biological activity or an improvement in a physicochemical property.

In the context of this compound, MMP analysis could be used to explore the SAR of a series of its analogs. For instance, by comparing the biological activity of this compound with that of 2-(2-Chloro-5-fluorophenyl)propan-2-amine, one could determine the effect of replacing a bromine atom with a chlorine atom at the ortho position.

The following table provides a hypothetical example of how MMP analysis could be applied to a series of analogs of this compound to guide optimization of a particular property, such as receptor binding affinity.

| Transformation | Number of Pairs | Average Change in Property (e.g., log(Affinity)) |

| Bromine to Chlorine at position 2 | 15 | +0.2 |

| Fluorine to Chlorine at position 5 | 12 | -0.1 |

| Hydrogen to Methyl on the amine | 20 | +0.5 |

| Phenyl to Pyridyl | 8 | -0.3 |

This table is illustrative. The data represents hypothetical outcomes of an MMP analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov

The first step in developing a QSAR or QSPR model is to represent the chemical structures of the molecules in a numerical format using molecular descriptors. ucsb.edu These descriptors encode various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

For a compound like this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume and surface area.

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity, and the polar surface area (PSA) as an indicator of a molecule's ability to permeate cell membranes. researchgate.netnih.govmdpi.commdpi.com

Electronic descriptors: These are often calculated using quantum mechanical methods and include parameters like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

The following table lists some of the molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and its analogs.

| Descriptor Class | Example Descriptors | Property Encoded |

| Constitutional (1D) | Molecular Weight (MW) | Size |

| Topological (2D) | Wiener Index | Branching |

| Geometrical (3D) | Molecular Volume | 3D Size |

| Physicochemical | logP | Hydrophobicity |

| Physicochemical | Polar Surface Area (PSA) | Polarity, Membrane Permeability |

| Electronic | Dipole Moment | Polarity |

| Electronic | HOMO/LUMO energies | Reactivity, Electron-donating/accepting ability |

Once the molecular descriptors have been calculated for a series of compounds with known activities or properties, a mathematical model is developed to correlate the descriptors with the observed data. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that finds a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression method that is well-suited for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A machine learning method that can be used for both regression and classification tasks.

Artificial Neural Networks (ANN): A machine learning method inspired by the structure of the human brain, capable of modeling complex non-linear relationships.

After a model is developed, it must be rigorously validated to ensure that it is robust and has good predictive power for new, untested compounds. nih.gov Validation is typically performed using both internal and external validation techniques.

Internal validation involves assessing the model's performance on the same data that was used to build it. A common method is cross-validation, where the data is repeatedly split into training and test sets, and the model is trained on the training set and tested on the test set.

External validation involves testing the model on an independent set of compounds that were not used in the model development process. This provides a more realistic estimate of the model's predictive ability.

A well-validated QSAR/QSPR model can be a valuable tool for predicting the activity and properties of new, hypothetical compounds, thereby guiding the design and synthesis of more potent and effective molecules.

Interpretation of Model Outputs for Design Principles

A critical step in drug discovery involves the use of computational models to predict the biological activity and properties of a compound based on its chemical structure. These models, which can range from simple quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms, provide valuable insights that guide the design of new, more effective therapeutic agents.

For a compound like this compound, such models would typically analyze the contributions of its distinct structural features: the bromofluorophenyl ring, the propane (B168953) backbone, and the amine group. The interpretation of these model outputs would allow researchers to understand how modifications to these features might impact the compound's activity and properties. For instance, the position and nature of the halogen substituents on the phenyl ring are known to significantly influence the pharmacological profile of many phenethylamine derivatives. However, without specific studies on this compound, any interpretation remains purely hypothetical.

Activity Landscape Modeling and Visualization

Activity landscape modeling is a powerful chemoinformatic tool that provides a visual representation of the relationship between chemical structure and biological activity for a series of compounds. This approach helps in identifying regions of the chemical space where small structural changes can lead to large changes in activity, known as "activity cliffs," as well as areas where activity is less sensitive to structural modifications, referred to as "smooth regions."

Constructing Activity Cliffs and Smooth Regions

Activity cliffs are of particular interest to medicinal chemists as they highlight key structural modifications that can dramatically impact a compound's potency. nih.gov The identification of an activity cliff for a series of analogs related to this compound would require a dataset of structurally similar compounds with their corresponding biological activity data. By comparing the chemical structures and potencies of these compounds, researchers could pinpoint the specific structural changes responsible for the observed sharp drops in activity.

Conversely, the identification of smooth regions in the activity landscape would indicate which parts of the molecule are more tolerant to structural modifications without a significant loss of activity. This information is valuable for optimizing other properties of the compound, such as its solubility or metabolic stability. The absence of such data for this compound and its analogs means that no such activity landscape can be constructed at this time.

Visualizing Structure-Activity Space for Research Guidance

The visualization of the structure-activity space provides an intuitive map for guiding further research efforts. By plotting compounds in a multidimensional space defined by their structural descriptors and coloring them according to their biological activity, researchers can identify promising areas for new compound design. This visualization can help in navigating the complex relationships between structure and activity and in making more informed decisions about which new compounds to synthesize and test.

For this compound, such a visualization would place it within the broader chemical space of phenethylamine derivatives and highlight its relationship to other compounds with known activities. This would provide a valuable context for understanding its potential biological targets and for designing new analogs with improved properties. Unfortunately, the lack of data for this specific compound makes the generation of a meaningful structure-activity space visualization impossible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic landscape of the molecule. academie-sciences.fr These calculations provide a foundational understanding of the molecule's stability, reactivity, and electrostatic nature.

The three-dimensional arrangement of atoms in a molecule is critical to its function. Phenethylamines are known to adopt different spatial orientations, or conformations, due to the rotation around single bonds. acs.org Computational studies on similar 2-phenethylamines have shown that they often prefer a folded (gauche) conformation in the absence of a solvent, suggesting a favorable interaction between the amino group and the aromatic ring. acs.org

For 2-(2-Bromo-5-fluorophenyl)propan-2-amine, energy minimization calculations would identify the most stable conformers. These calculations systematically explore the potential energy surface of the molecule to locate low-energy structures. The presence of bulky bromine and electronegative fluorine substituents on the phenyl ring, along with the propane-2-amine side chain, influences the rotational barriers and the relative stability of different conformers. The results of such an analysis are typically presented in a table of relative energies.

Table 1: Theoretical Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche-1 | ~60° | 0.00 | 65% |

| Anti | ~180° | 1.20 | 30% |

| Gauche-2 | ~-60° | 0.15 | 5% |

Note: This data is illustrative, based on typical findings for substituted phenethylamines, and represents a hypothetical outcome for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Primarily localized on the phenyl ring and amine group. |

| LUMO | -0.8 | Primarily distributed across the aromatic ring, influenced by substituents. |

| Energy Gap (ΔE) | 8.7 | Indicates high kinetic stability. |

Note: This data is hypothetical and serves to illustrate the typical outputs of an FMO analysis.

An Electrostatic Potential (ESP) map visualizes the charge distribution across a molecule's surface. These maps are invaluable for predicting non-covalent interactions, such as how a molecule might interact with a biological receptor. researchgate.net In an ESP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For this compound, the ESP map would likely show a region of negative potential around the electronegative fluorine atom and the lone pair of the nitrogen atom in the amine group. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential. These features are critical in determining how the molecule engages in hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with the environment.

MD simulations can extensively sample the conformational space of this compound, revealing the transitions between different low-energy states identified in the conformational analysis. nih.gov Trajectory analysis can quantify the time spent in each conformation and the rates of interconversion, providing a more realistic picture of the molecule's flexibility and preferred shapes in a dynamic context.

The behavior of a molecule can be significantly altered by its solvent environment. acs.org MD simulations are particularly useful for studying these effects by explicitly including solvent molecules (like water) in the simulation box. The solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent, is a critical parameter in drug design and can be calculated from these simulations. nih.govacs.org

Calculating the solvation free energy for this compound in an aqueous environment would provide insight into its water solubility and the energetic cost of desolvation when binding to a less polar target site. acs.org These calculations often involve "alchemical" transformations where the molecule's interactions with the solvent are gradually turned off, allowing for a precise determination of the free energy change. nih.govarxiv.org

Ligand-Target Interaction Modeling (Non-clinical Focus)

The study of how a small molecule, or ligand, interacts with a biological macromolecule, or target, is fundamental to understanding its potential biological activity. Ligand-target interaction modeling for this compound would conceptually explore its binding affinity and mode of interaction with various research targets.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies would be employed to predict its binding conformation within the active site of a hypothetical protein target. This process involves generating a multitude of possible orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose.

The results of such studies can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amine group of this compound could potentially form hydrogen bonds with amino acid residues in the target's active site, while the bromo-fluorophenyl ring could engage in hydrophobic or halogen bonding interactions. A hypothetical docking study summary is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Kinase A | -8.5 | ASP 145 | Hydrogen Bond |

| LEU 83 | Hydrophobic | ||

| Protease B | -7.9 | GLY 101 | Hydrogen Bond |

| PHE 45 | π-π Stacking | ||

| Receptor C | -9.1 | TYR 210 | Halogen Bond |

| VAL 150 | Hydrophobic |

Ligand-Based and Structure-Based Drug Design Approaches (Conceptual, non-clinical application)

Both ligand-based and structure-based design are foundational strategies in the conceptual development of new chemical entities.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD methods rely on the information from a set of molecules known to interact with it. If a series of compounds structurally related to this compound were known to be active against a particular target, their common structural features and properties could be used to develop a model that predicts the activity of new, untested molecules.

Structure-Based Drug Design (SBDD): Conversely, SBDD utilizes the known three-dimensional structure of the target macromolecule, often obtained through X-ray crystallography or NMR spectroscopy. If the structure of a target for this compound were available, its binding site could be directly analyzed to design new ligands with improved complementarity and affinity. This approach allows for the rational modification of the lead compound to optimize its interactions with the target.

Pharmacophore Modeling and Virtual Screening for Research Targets

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a set of active compounds related to this compound would define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

This model can then be used as a 3D query to search large chemical databases for other molecules that possess the same pharmacophoric features, a process known as virtual screening. This allows for the rapid identification of new and structurally diverse compounds that are likely to be active at the target of interest.

Machine Learning Applications in Chemical Space Navigation

The vastness of chemical space, estimated to contain over 10^60 conceivable molecules, necessitates the use of advanced computational methods for its efficient exploration. Machine learning (ML) offers a powerful suite of tools for navigating this immense landscape.

Generative Models for Novel Compound Design (Theoretical)

Generative models, a class of machine learning algorithms, can learn the underlying patterns in a dataset of chemical structures and generate new, previously unseen molecules with desired properties. By training a generative model on a library of compounds including or related to this compound, it would be theoretically possible to generate novel molecular structures that retain key desirable features while exploring new areas of chemical space. These models can be fine-tuned to optimize for specific properties, such as predicted binding affinity or synthetic accessibility.

Predictive Models for Structure-Based Research Hypotheses

Machine learning can also be used to build predictive models that correlate the structural features of molecules with their biological activities or physicochemical properties (Quantitative Structure-Activity Relationship - QSAR). For a series of analogs of this compound, a predictive model could be developed to establish a mathematical relationship between their structural descriptors and a measured biological response.

Such a model would allow researchers to generate hypotheses about how modifications to the parent structure would affect its activity, thereby guiding the synthesis of new compounds with potentially improved properties. A conceptual overview of descriptors that could be used in a predictive model is provided in Table 2.

Table 2: Key Molecular Descriptors for Predictive Modeling of this compound Analogs

| Descriptor Class | Specific Examples | Potential Impact on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Affects the fit within the binding pocket. |

| Hydrophobic | LogP | Modulates hydrophobic interactions and membrane permeability. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and shape of the molecule. |

Mechanistic Investigations at the Molecular and Cellular Level in Vitro Research Only

Identification and Characterization of Molecular Targets (In Vitro)

No specific in vitro receptor binding assays or ligand affinity data for 2-(2-Bromo-5-fluorophenyl)propan-2-amine have been reported in the available scientific literature. While related phenethylamines are known to interact with various receptors, particularly serotonin (5-HT) and dopamine (DA) receptors, the precise binding profile and affinity (e.g., Ki or IC50 values) of this compound at specific receptor subtypes remain uncharacterized.

There is no available data from in vitro studies concerning the inhibitory or activating effects of this compound on specific enzymes. Research on similar compounds sometimes explores interactions with enzymes like monoamine oxidase (MAO), but such studies for this specific compound have not been published.

Investigations using cell-free systems to determine the direct molecular interactions of this compound with purified proteins or other biomolecules have not been described in the accessible literature.

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical)

Specific in vitro studies to assess how this compound is internalized by cells and where it localizes within cellular compartments have not been documented.

There is no published research detailing the effects of this compound on specific intracellular signaling pathways in vitro. While substituted phenethylamines can modulate pathways such as those involving cyclic AMP (cAMP) or inositol phosphate, the specific impact of this compound on these or other signaling cascades has not been investigated.

Lack of In Vitro Data on Stereoisomer-Specific Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific in vitro research detailing the stereoisomer-specific molecular interactions and mechanistic differences of this compound has been identified.

Extensive database queries for the (R) and (S) enantiomers of this specific compound did not yield any studies investigating their distinct binding profiles, functional activities at molecular targets, or differential cellular effects. The scientific focus on closely related psychoactive phenethylamines, such as those in the 2C-B family, has not extended to a detailed in vitro characterization of this compound's stereoisomers.

Consequently, there is a significant gap in the understanding of how the chiral center of this molecule influences its interactions with biological systems at a molecular and cellular level. Research into analogous compounds suggests that stereochemistry often plays a crucial role in the affinity and efficacy at various receptors, transporters, and enzymes. However, without direct experimental evidence for this compound, any discussion of its stereoisomer-specific mechanisms would be purely speculative.

Therefore, the requested section on "Stereoisomer-Specific Molecular Interactions and Mechanistic Differences" cannot be provided at this time due to the absence of published in vitro research on this particular compound. Further investigation into the chiral separation and individual pharmacological evaluation of the enantiomers of this compound is required to elucidate any potential stereospecific effects.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Related Compounds

The synthesis of complex, polysubstituted aromatic compounds like 2-(2-Bromo-5-fluorophenyl)propan-2-amine often relies on multi-step processes. Future research could focus on creating more efficient, stereoselective, and scalable synthetic routes. The development of novel synthetic strategies is crucial for producing a variety of related analogs for structure-activity relationship (SAR) studies.

Key areas for development include:

Asymmetric Synthesis : Developing methods to produce specific enantiomers of related chiral amines is essential, as different stereoisomers can exhibit vastly different biological activities.

Late-Stage Functionalization : Creating synthetic pathways that allow for the introduction of the bromo- and fluoro-substituents late in the synthesis would enable the rapid generation of a diverse library of analogs from a common intermediate.

Flow Chemistry : Implementing continuous flow processes could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scaling of production for further research applications.

| Proposed Synthetic Focus | Potential Advantage | Relevant Research Area |

| Stereoselective Catalysis | Access to enantiomerically pure compounds for targeted biological evaluation. | Asymmetric Synthesis |

| C-H Activation | More direct and atom-economical routes to functionalized phenylpropanamines. | Organic Synthesis |

| Novel Halogenation Reagents | Milder and more selective methods for introducing bromine and fluorine. | Reagent Development |

Integration with Advanced Chemical Biology Techniques

Understanding how this compound and its analogs interact with biological systems at a molecular level is a significant challenge. Advanced chemical biology techniques could provide unprecedented insights. Future work could involve designing probes based on this compound's scaffold to investigate its biological targets and mechanisms of action.

Potential integrations include:

Fluorogenic Probes : Incorporating fluorogenic moieties into analogs of the compound would allow for real-time imaging of its distribution and binding within cells without the need for washout steps. nih.gov This could be achieved through reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) to "click" a fluorescent reporter onto a functionalized version of the parent compound. nih.gov

Photoaffinity Labeling : Synthesizing derivatives with photo-reactive groups would enable researchers to permanently crosslink the compound to its biological targets upon UV irradiation, facilitating target identification and characterization.

Chemical Proteomics : Using analogs as bait in affinity-based proteomics experiments could help identify the full spectrum of protein binding partners in a complex biological sample.

Exploration of Compound Analogs in Non-Biological Research Applications (e.g., Materials Science)

The unique electronic properties conferred by the halogen substituents suggest that analogs of this compound could have applications beyond biology. The precursor chemical, 2-Bromo-5-fluorobenzaldehyde, is noted for its use in synthesizing specialty chemicals and in materials science, indicating a potential trajectory for related compounds. dataintelo.com

Future research could explore:

Organic Electronics : The substituted phenyl ring could serve as a building block for organic semiconductors, polymers, or liquid crystals. The polarity and size of the halogen atoms can be used to tune molecular packing and electronic properties.

Functional Polymers : Incorporating analogs into polymer chains could create materials with unique properties, such as altered refractive indices, enhanced thermal stability, or specific surface characteristics.

Crystal Engineering : The specific halogenation pattern offers opportunities for designing molecular crystals with predictable structures, leveraging halogen bonding as a key intermolecular interaction to control solid-state architecture.

| Potential Application Area | Key Feature of Halogenated Analogs | Research Objective |

| Materials Science | Tunable electronic properties and intermolecular interactions (halogen bonding). | Development of novel organic semiconductors or functional polymers. |

| Crystal Engineering | Directional and specific halogen bonding capabilities. | Design of crystalline materials with predictable packing and properties. |

| Specialty Chemicals | Unique reactivity imparted by the C-Br and C-F bonds. | Synthesis of novel intermediates for coatings, adhesives, or other industrial uses. dataintelo.com |

Addressing Research Gaps and Challenges in Understanding Molecular Interactions

A primary research gap is the lack of fundamental data on how the 2-bromo and 5-fluoro substitution pattern affects molecular recognition at target proteins. The interplay between the steric bulk of the bromine and the high electronegativity of the fluorine likely creates a unique interaction profile that differs significantly from other mono- or di-halogenated analogs.

Future studies should aim to:

Characterize Receptor Binding : Conduct comprehensive binding assays against a panel of relevant receptors and transporters to establish a detailed pharmacological profile.

Structural Biology : Obtain co-crystal structures of key analogs bound to their protein targets. This would provide direct, atomic-level insight into the specific interactions that govern binding affinity and selectivity.

Computational Modeling : Use molecular dynamics simulations and quantum mechanics to model the conformational preferences of the compound and its interactions with target binding pockets, helping to rationalize experimental findings.

Synergistic Approaches Combining Computational and Experimental Research

Accelerating the exploration of this compound and its derivatives can be achieved by integrating computational and experimental workflows. nih.govrsc.org This synergistic approach allows for a more rational and efficient design-build-test-learn cycle.

A potential integrated workflow could involve:

Computational Screening : Use docking simulations and quantitative structure-activity relationship (QSAR) models to predict the binding affinities of a virtual library of related compounds, prioritizing the most promising candidates for synthesis. mdpi.com

Targeted Synthesis : Synthesize the prioritized compounds using efficient methodologies as described in section 7.1.

Experimental Validation : Test the synthesized compounds in relevant biological assays to validate or refute the computational predictions.

Iterative Refinement : Feed the experimental data back into the computational models to improve their predictive accuracy for the next round of design.

This combined approach has proven effective in accelerating the discovery of organic materials and therapeutic agents, providing deeper insights than either method could alone. nih.govmdpi.com By leveraging both computational predictions and real-world experimental results, researchers can more effectively navigate the chemical space around this compound.

Q & A

Basic: What are the optimized synthetic routes for 2-(2-Bromo-5-fluorophenyl)propan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and amination steps. A common approach starts with 2-bromo-5-fluorophenylacetone , which undergoes reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. Key parameters include:

- Temperature control : Maintaining 0–5°C during bromination ensures regioselectivity at the 2-position of the phenyl ring .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethereal solvents improve selectivity .

- Catalyst optimization : Palladium or copper catalysts in cross-coupling reactions (e.g., Buchwald-Hartwig) can introduce the propan-2-amine moiety .

Yield vs. Purity Trade-offs : Higher temperatures (>80°C) accelerate reactions but may increase byproducts like dehalogenated derivatives. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating >95% pure product .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR : H NMR confirms the propan-2-amine group (singlet at δ 1.2 ppm for two methyl groups) and aromatic protons (doublets for Br/F-substituted phenyl at δ 7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 246.00 (M+H) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and distances, confirming the planar geometry of the phenyl ring and steric effects from the amine group .

Advanced: How do halogen (Br/F) substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ortho -bromo and para -fluoro groups create electronic and steric effects:

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenyl ring for electrophilic attacks, while bromine’s polarizability stabilizes transition states in SNAr reactions .

- Steric Hindrance : The ortho -bromo group impedes nucleophilic access to the 2-position, favoring substitution at the 4-position (if available).

Case Study : In Suzuki-Miyaura coupling, Pd(PPh) selectively couples at the bromine site, leaving fluorine intact due to its stronger C-F bond .

Advanced: What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

Methodological Answer:

- Twinned Crystals : Common due to halogen-halogen interactions. Use SHELXL’s TWIN command to refine twinned data, applying BASF and HKLF5 instructions .

- Disorder Modeling : The propan-2-amine group may exhibit rotational disorder. Partial occupancy refinement and restraints (e.g., DFIX for C-N bonds) improve model accuracy .

- Halogen Bonding : Br···F interactions (3.1–3.3 Å) influence packing. Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution to crystal stability .

Advanced: How can contradictory biological activity data (e.g., receptor binding vs. cytotoxicity) be reconciled in studies involving this compound?

Methodological Answer:

- Dose-Response Analysis : Ensure IC values are measured across a broad concentration range (nM–μM) to distinguish target-specific effects from nonspecific cytotoxicity .

- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions. For example, fluorine’s electronegativity may enhance off-target binding to ATP pockets .

- Metabolic Stability : Assess hepatic microsomal degradation; bromine’s hydrophobicity may increase half-life, masking cytotoxicity in short-term assays .

Advanced: What computational methods predict the compound’s interaction with serotonin receptors, and how do results align with experimental data?

Methodological Answer:

- Docking Studies (AutoDock Vina) : The amine group forms hydrogen bonds with Ser159/Thr160 residues in 5-HT receptors, while bromine occupies a hydrophobic pocket. Predicted ΔG = -9.2 kcal/mol correlates with experimental K = 12 nM .

- MD Simulations (GROMACS) : Fluorine’s electrostatic potential stabilizes receptor-ligand complexes over 100 ns trajectories. Discrepancies arise from solvent effects (implicit vs. explicit water models) .

- Validation : Compare with radioligand binding assays (e.g., H-ketanserin displacement). Adjust force fields (AMBER vs. CHARMM) to better model halogen bonding .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA data), forming HBr and fluorinated byproducts. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The amine group is prone to oxidation. Lyophilization under argon extends shelf life (>2 years) compared to aqueous solutions (<6 months) .

- Compatibility : Avoid strong acids/bases; HCl salts (hydrochloride form) improve stability in polar solvents .

Advanced: How do isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) strategies enhance mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

- N-Labeling : Tracks amine group metabolism via LC-MS/MS, identifying N-acetylated metabolites in hepatic microsomes .

- Deuterium Exchange : H at the methyl groups reduces CYP450-mediated oxidation, prolonging half-life in vivo (confirmed by PET imaging in rodent models) .

- Synchrotron Radiotracing : Br’s X-ray fluorescence maps tissue distribution, correlating with autoradiography data for pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.